molecular formula C16H21Cl3N2O2 B11986504 3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide

3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B11986504
M. Wt: 379.7 g/mol
InChI Key: MDEIAEITFZEIGS-UHFFFAOYSA-N
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Description

3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]benzamide is a complex organic compound with a molecular formula of C16H21Cl3N2O2 It is characterized by the presence of a benzamide core substituted with a trichloromethyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethanamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)benzamide
  • 3-methyl-N-(2,2,2-trichloro-1-(isopropylamino)ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl)benzamide

Uniqueness

3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both a trichloromethyl group and a morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H21Cl3N2O2

Molecular Weight

379.7 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide

InChI

InChI=1S/C16H21Cl3N2O2/c1-10-5-4-6-13(7-10)14(22)20-15(16(17,18)19)21-8-11(2)23-12(3)9-21/h4-7,11-12,15H,8-9H2,1-3H3,(H,20,22)

InChI Key

MDEIAEITFZEIGS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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